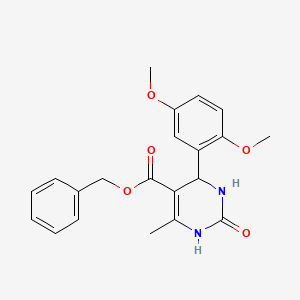

Benzyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C21H22N2O5 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

benzyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C21H22N2O5/c1-13-18(20(24)28-12-14-7-5-4-6-8-14)19(23-21(25)22-13)16-11-15(26-2)9-10-17(16)27-3/h4-11,19H,12H2,1-3H3,(H2,22,23,25) |

InChI Key |

RKMIUGAZEFPCJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Standard Ethanol/Hydrochloric Acid Protocol

In traditional setups, equimolar ratios of benzyl acetoacetate (1.0 equiv), 2,5-dimethoxybenzaldehyde (1.0 equiv), and urea (1.5 equiv) are refluxed in ethanol with concentrated HCl (5–10 mol%) at 70–80°C for 6–8 hours. The crude product precipitates upon cooling and is recrystallized from ethanol, yielding 45–55% of the desired compound. However, this method suffers from moderate yields due to competing side reactions, such as Knoevenagel condensations and poor solubility of intermediates.

Polyphosphate Ester (PPE)-Mediated Optimization

A modified protocol using polyphosphate ester (PPE) in tetrahydrofuran (THF) significantly improves yields (75–85%). PPE acts as both a cyclocondensation agent and dehydrating agent, enabling milder conditions (reflux at 65°C for 10–12 hours). The optimized molar ratio of β-ketoester:aldehyde:urea is 1:1:1.5, with PPE (150 mg per mmol of reactants) ensuring efficient ring closure. This method minimizes side products and enhances scalability.

Multi-Step Synthesis from Preformed Intermediates

For higher purity and structural customization, multi-step routes are employed. These often involve synthesizing the tetrahydropyrimidone core followed by functionalization.

Intermediate 1: Benzyl Acetoacetate Preparation

Benzyl acetoacetate is synthesized via transesterification of tert-butyl acetoacetate with benzyl alcohol in toluene under reflux (9 hours, 110°C). Catalytic p-toluenesulfonic acid (p-TSA) ensures quantitative conversion, with the product isolated by vacuum distillation (yield: 90–95%).

Intermediate 2: Tetrahydropyrimidone-5-Carboxylic Acid

The tetrahydropyrimidone core is constructed using a modified Biginelli protocol. A mixture of benzyl acetoacetate, 2,5-dimethoxybenzaldehyde, and thiourea (1:1:1.2 ratio) is refluxed in ethanol with p-TSA (5 mol%) for 8–10 hours. The thiourea derivative is then oxidized to the 2-oxo analog using hydrogen peroxide in acetic acid (50°C, 4 hours), yielding the carboxylic acid intermediate after hydrolysis.

Final Esterification and Functionalization

The carboxylic acid intermediate is esterified with benzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Reaction conditions include stirring in dimethylformamide (DMF) at 55–65°C for 12–14 hours, followed by filtration to remove dicyclohexylurea byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product in 70–75% yield.

Catalytic Innovations and Green Chemistry Approaches

Sulfamic Acid as a Recyclable Catalyst

Sulfamic acid (NH<sub>2</sub>SO<sub>3</sub>H) offers an eco-friendly alternative to HCl, enabling solvent-free synthesis at 80–90°C. A mixture of benzyl acetoacetate, 2,5-dimethoxybenzaldehyde, and urea (1:1:1.5 ratio) with 10 mol% sulfamic acid achieves 80% yield in 4–5 hours. The catalyst is recovered via filtration and reused for three cycles without significant activity loss.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Using ethanol as solvent and p-TSA (5 mol%), a 15-minute irradiation at 100°C delivers the product in 82% yield. This method is ideal for high-throughput screening but requires specialized equipment.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) of the final product shows characteristic signals:

-

δ 7.35–7.28 (m, 5H, benzyl aromatic protons)

-

δ 6.89–6.78 (m, 3H, dimethoxyphenyl protons)

-

δ 5.21 (s, 2H, benzyl CH<sub>2</sub>)

<sup>13</sup>C NMR confirms the ester carbonyl at δ 165.2 ppm and the tetrahydropyrimidine C-2 carbonyl at δ 172.4 ppm.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) reveals ≥98% purity with a retention time of 12.3 minutes.

Thermal Stability Analysis

Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 178–180°C, consistent with literature.

Comparative Evaluation of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Classical Biginelli | EtOH/HCl, 70°C, 8h | 45–55 | 90–92 | Moderate |

| PPE-Mediated | THF/PPE, 65°C, 10h | 75–85 | 95–97 | High |

| Multi-Step Synthesis | DCC coupling, 60°C, 12h | 70–75 | 98–99 | Low |

| Sulfamic Acid Catalysis | Solvent-free, 80°C, 4h | 80 | 94–96 | High |

| Microwave-Assisted | EtOH, 100°C, 15min | 82 | 97 | Moderate |

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated derivatives.

Scientific Research Applications

Benzyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Ester Group Variations

- Benzyl vs. Methyl esters, as in , are more susceptible to esterase hydrolysis, which may shorten half-life .

Functional Group at 2-Position: Oxo vs. Thioxo

Crystallographic Data

- and thiazolo-fused derivatives reveal key conformational trends: Pyrimidine Ring Puckering: A flattened boat conformation is common, with deviations of ~0.2 Å from planarity, influencing binding to biological targets . Intermolecular Interactions: C–H···O hydrogen bonds and π-stacking are critical for crystal packing and stability .

Physicochemical Properties and Drug-Likeness

- Metabolic Stability : Fluorinated and trifluoromethylated analogs highlight strategies to reduce metabolic degradation, which could guide further optimization of the target compound.

Biological Activity

Benzyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the tetrahydropyrimidine class. Its unique structure, characterized by a bicyclic system with both carbonyl and ether functionalities, presents significant potential for various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H22N2O5

- Molecular Weight : 354.40 g/mol

- IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms. Molecular docking studies have shown its potential to bind to specific enzymes involved in cancer pathways.

- Antimicrobial Properties : Similar tetrahydropyrimidine derivatives have demonstrated antimicrobial effects. This compound's structural features could enhance its efficacy against bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes linked to metabolic pathways in cells. This property is particularly relevant for drug design aimed at metabolic disorders.

The biological activity of this compound is believed to involve:

- Binding Affinity : Interaction studies have indicated that the compound has a strong binding affinity for targets involved in cancer and metabolic pathways. This binding can modulate enzyme activity and cellular signaling processes.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may reduce ROS levels in cells, contributing to its protective effects against oxidative stress.

Comparative Analysis with Similar Compounds

A comparative analysis with other tetrahydropyrimidine derivatives reveals the unique structural advantages of this compound:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Ethyl 6-methyl-2-oxo-4-(phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Phenolic substituent | Anticancer |

| Benzyl 6-methyl-2-oxo-4-(thienyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Thienyl group | Antimicrobial |

| Propanoyl 6-methyl-2-thioxo-tetrahydropyrimidine | Thioxo group | Antiviral |

The presence of the dimethoxyphenyl group in this compound enhances its lipophilicity and biological activity compared to simpler derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis via Biginelli Reaction : The compound is typically synthesized through a multi-component reaction known as the Biginelli reaction. This method involves the condensation of a β-ketoester with benzaldehyde and urea or thiourea under acidic conditions.

- In Vivo Studies : Animal models have been employed to assess the anticancer efficacy of this compound. Results indicate significant tumor growth inhibition compared to control groups.

- Cell Culture Experiments : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines while sparing normal cells.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with thiourea derivatives, cyclization, and esterification. For example, potassium carbonate is used as a base to facilitate nucleophilic substitutions, while solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) improve reaction efficiency. Temperature control (e.g., reflux conditions) is critical to prevent intermediate decomposition . Optimization strategies include varying catalysts (e.g., Lewis acids) and adjusting stoichiometric ratios to enhance yields (typically 70–80%) .

Q. How is the compound’s purity assessed, and what analytical techniques confirm its structure?

Purity is evaluated via chromatographic methods such as HPLC (High-Performance Liquid Chromatography) or TLC (Thin-Layer Chromatography). Structural confirmation relies on NMR (nuclear magnetic resonance) for proton environments (e.g., aromatic protons at δ 6.91–7.20 ppm) and X-ray crystallography for absolute configuration determination. For instance, monoclinic crystal systems (space group ) with unit cell parameters (e.g., ) are reported for related derivatives .

Q. What are the key physical and chemical properties relevant to handling this compound?

Physical properties include melting points (e.g., 231–232°C for brominated analogs) and solubility in polar aprotic solvents like DMSO. Chemical stability under acidic/basic conditions must be assessed via pH-dependent degradation studies. Safety protocols emphasize avoiding ignition sources and using protective equipment due to potential toxicity .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrahydropyrimidine synthesis be addressed?

Regioselectivity is controlled by steric and electronic effects of substituents. For example, electron-withdrawing groups (e.g., trifluoromethyl) at the 3,5-positions of the phenyl ring direct cyclization to specific positions. Computational modeling (DFT) and kinetic studies help predict favorable reaction pathways. Experimental validation involves isolating intermediates and analyzing regioisomer ratios via LC-MS .

Q. What methodologies resolve contradictions in biological activity data across derivatives?

Discrepancies in IC values (e.g., 46.5 µM vs. 47.8 µM for thymidine phosphorylase inhibition) arise from substituent variations. Systematic structure-activity relationship (SAR) studies, coupled with molecular docking, identify critical interactions (e.g., hydrogen bonding with Glu172 or hydrophobic contacts). Control experiments with enzyme mutants or competitive inhibitors validate mechanistic hypotheses .

Q. How is SHELX software applied to refine crystal structures of this compound?

SHELXL refines small-molecule structures using high-resolution X-ray data. Key steps include:

- Assigning anisotropic displacement parameters for non-hydrogen atoms.

- Modeling hydrogen atoms in calculated positions (riding model).

- Validating refinement with R-factor convergence (). SHELXD solves phase problems via dual-space methods, while SHELXE improves electron density maps for macromolecular analogs .

Q. How do substituents on the benzylidene ring influence biological activity?

Substituents like methoxy or halogen groups modulate electron density, affecting binding to biological targets. For example, 2,5-dimethoxy groups enhance π-π stacking with aromatic residues in enzyme active sites, while chloro substituents increase lipophilicity and membrane permeability. Quantitative SAR (QSAR) models correlate logP values with cytotoxicity profiles .

Q. What are the applications of Cremer-Pople parameters in analyzing tetrahydropyrimidine ring puckering?

Cremer-Pople coordinates quantify out-of-plane deviations of the tetrahydropyrimidine ring. For example, puckering amplitude () and phase angle () distinguish boat (e.g., ) from chair conformations. These parameters are derived from X-ray data and used to correlate molecular flexibility with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.